Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxy group, and a phenylmethoxycarbonylamino group. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide.
Attachment of the Phenylmethoxycarbonylamino Group: This step often involves coupling reactions using reagents like phenylmethoxycarbonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group can interact with active sites, while the piperidine ring can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of tert-butyl and piperidine or piperazine rings, they differ in the substituents attached to these rings.
- Unique Features: Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26) |
InChI Key |
NRYCEDLIBBREMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.